molecular formula C14H16N6O2S B2895088 1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034462-38-7

1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2895088
CAS No.: 2034462-38-7
M. Wt: 332.38
InChI Key: SFTNJGYNLLNHCN-UHFFFAOYSA-N
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Description

1-Methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial, antimalarial, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with β-diketones or β-ketoesters to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The pyrazole ring can be reduced to form pyrazolidines.

  • Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:
  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Pyrazolidines.

  • Substitution: : Substituted pyridines or pyrazoles.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Potential therapeutic applications are being explored, particularly in the treatment of parasitic infections and certain cancers.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antileishmanial activity may be attributed to the inhibition of enzymes essential for the parasite's survival. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both pyrazole and pyridine rings. Similar compounds include other pyrazole derivatives and pyridine-based compounds, which may have different biological activities and applications. The uniqueness of this compound lies in its potential for diverse applications and its structural complexity.

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Properties

IUPAC Name

1-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-19-9-12(7-16-19)14-4-3-11(5-15-14)6-18-23(21,22)13-8-17-20(2)10-13/h3-5,7-10,18H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTNJGYNLLNHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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